molecular formula C18H28ClNO3 B2552894 1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride CAS No. 1177854-65-7

1-(4-(3-(3,5-Dimethylpiperidin-1-yl)-2-hydroxypropoxy)phenyl)ethanone hydrochloride

Cat. No. B2552894
CAS RN: 1177854-65-7
M. Wt: 341.88
InChI Key: MSSCUJAAWPWOPP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like reactivity and stability .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices would be included here .

properties

IUPAC Name

1-[4-[3-(3,5-dimethylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-13-8-14(2)10-19(9-13)11-17(21)12-22-18-6-4-16(5-7-18)15(3)20;/h4-7,13-14,17,21H,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSCUJAAWPWOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C(=O)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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